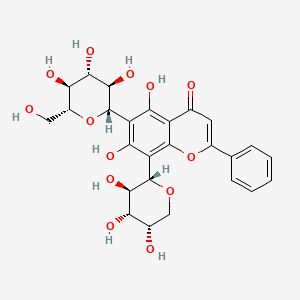

Chrysin 6-C-glucoside 8-C-arabinoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chrysin 6-C-glucoside 8-C-arabinoside is a flavonoid compound known for its potential therapeutic properties. It is a derivative of chrysin, a naturally occurring flavone found in honey, propolis, and passionflower. This compound is particularly noted for its role as an α-glucosidase inhibitor, making it a subject of interest in the treatment of type 2 diabetes .

Wirkmechanismus

Target of Action

Chrysin 6-C-glucoside 8-C-arabinoside primarily targets α-glucosidase , an enzyme that plays a crucial role in the digestion of carbohydrates and the regulation of postprandial glucose levels. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes .

Mode of Action

This compound acts as an inhibitor of α-glucosidase . By binding to this enzyme, it prevents the breakdown of complex carbohydrates into glucose, thereby controlling postprandial hyperglycemia, a key factor in the management of type 2 diabetes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carbohydrate digestion and absorption pathway . By inhibiting α-glucosidase, it disrupts the normal breakdown of carbohydrates, leading to a reduction in glucose absorption and lower postprandial blood glucose levels .

Pharmacokinetics

It’s known that the compound is a crystalline powder with low solubility , which may impact its bioavailability and efficacy

Result of Action

The inhibition of α-glucosidase by this compound results in a decrease in postprandial hyperglycemia, which is beneficial in the management of type 2 diabetes . Additionally, it has been shown to inhibit the release of CGRP and the activation of the TRPV1 channel , which could potentially be beneficial in anti-migraine research .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its low solubility might affect its absorption and bioavailability . Additionally, factors such as pH, temperature, and the presence of other compounds could potentially impact its stability and efficacy. More research is needed to fully understand how these environmental factors influence the action of this compound.

Biochemische Analyse

Biochemical Properties

Chrysin 6-C-glucoside 8-C-arabinoside interacts with enzymes such as α±-glucosidase . It acts as an inhibitor, affecting the biochemical reactions involving this enzyme . This interaction plays a significant role in the study of type 2 diabetes .

Cellular Effects

It is known that it can inhibit the release of CGRP and the activation of the TRPV1 channel . These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting α±-glucosidase . This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that it is a stable compound .

Metabolic Pathways

This compound is involved in the metabolic pathway of α±-glucosidase . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

Given its biochemical properties, it is likely to be found in areas of the cell where α±-glucosidase is present .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Chrysin-6-C-glucosid-8-C-arabinosid beinhaltet die Verwendung spezifischer Glycosyltransferasen. Diese Enzyme erleichtern den Transfer von Glucose- und Arabinose-Molekülen zum Chrysin-Rückgrat. Die Reaktionsbedingungen umfassen typischerweise die Anwesenheit von UDP-Glucose und UDP-Arabinose als Zuckerdonoren sowie die entsprechenden Glycosyltransferase-Enzyme .

Industrielle Produktionsmethoden: Die industrielle Produktion von Chrysin-6-C-glucosid-8-C-arabinosid kann durch mikrobielle Fermentation erzielt werden. Durch die Konstruktion des Biosynthesewegs in heterologen Bakteriensystemen, wie z. B. rekombinantem Escherichia coli, kann die Produktion dieser Verbindung optimiert werden. Fed-Batch-Fermentation und Vorläufer-Supplementation werden verwendet, um die Ausbeute zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chrysin-6-C-glucosid-8-C-arabinosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen stattfinden, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Essigsäureanhydrid und Benzoylchlorid werden für Acetylierungs- und Benzoylierungsreaktionen eingesetzt.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte Derivate, reduzierte Formen und substituierte Verbindungen mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Chrysin-6-C-glucosid-8-C-arabinosid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung von Glykosylierungsreaktionen und der Synthese von Flavonoidderivaten verwendet.

5. Wirkmechanismus

Chrysin-6-C-glucosid-8-C-arabinosid übt seine Wirkungen über verschiedene molekulare Mechanismen aus:

Hemmung von α-Glucosidase: Dieses Enzym ist für den Abbau von Kohlenhydraten in Glucose verantwortlich.

Anti-Migräne-Aktivität: Die Verbindung hemmt die Freisetzung von CGRP und die Aktivierung von TRPV1-Kanälen, die an der Pathophysiologie von Migräne beteiligt sind.

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress, was zu seinen entzündungshemmenden Wirkungen beiträgt.

Vergleich Mit ähnlichen Verbindungen

Chrysin-6-C-glucosid-8-C-arabinosid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Chrysin-6-C-glucosid: Diese Verbindung hat eine ähnliche Struktur, jedoch fehlt ihr der Arabinosid-Anteil.

Chrysin-8-C-glucosid: Ein weiteres Derivat von Chrysin, das sich in der Position des Glucose-Anteils unterscheidet.

Luteolin-6-C-glucosid: Ein Flavonoid mit ähnlichen Glykosylierungsmustern, aber unterschiedlicher Aglykonstruktur.

Swertiajaponin: Ein Flavonoidglykosid mit unterschiedlichen Bioaktivitäten.

Chrysin-6-C-glucosid-8-C-arabinosid zeichnet sich durch seine duale Glykosylierung aus, die seine Löslichkeit und Bioverfügbarkeit erhöht, was es zu einer einzigartigen Verbindung mit erheblichem therapeutischem Potenzial macht .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)15-19(32)14-10(28)6-12(9-4-2-1-3-5-9)38-24(14)16(20(15)33)25-22(35)17(30)11(29)8-37-25/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVGUTOTMNVHSX-VYUBKLCTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=CC=C5)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=CC=C5)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid](/img/new.no-structure.jpg)

![7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2874133.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874134.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide](/img/structure/B2874138.png)

![N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2874145.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2874146.png)